![molecular formula C16H16N2O2 B4576801 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- CAS No. 53828-56-1](/img/structure/B4576801.png)
1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-
Overview
Description
1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione is 268.121177757 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl (commonly referred to as compound 1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition properties.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- Purity : Typically around 95%.
1. Anticancer Activity
Recent studies have highlighted the potential of compound 1 as an anticancer agent. In a series of experiments involving various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), significant inhibitory effects were observed.
Case Study : A specific derivative of indazole demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating potent cytotoxicity. The compound was found to induce apoptosis in a dose-dependent manner and modulated key apoptotic proteins such as Bcl-2 and Bax .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound 6o | K562 | 5.15 | Induces apoptosis |
Compound 6o | HEK-293 | 33.2 | Selectivity for normal cells |
2. Anti-inflammatory Activity
The anti-inflammatory properties of compound 1 were assessed using the carrageenan-induced edema test. The results indicated that derivatives of tetrahydroindazole exhibited significant anti-inflammatory activity.
Key Findings :
- The most active derivative showed an ED50 value of 3.5 mg/kg in the carrageenan test.
- The structure-activity relationship (SAR) suggested that modifications at specific positions enhanced anti-inflammatory effects .
Compound Type | ED50 (mg/kg) |
---|---|
1-Aryl-Tetrahydroindazole | 3.5 |
3. Enzyme Inhibition
Compound 1 has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin complexes. A high-throughput screening identified several analogues with improved binding affinities.
Research Insights :
- Compounds derived from this scaffold exhibited binding affinities that were significantly better than the initial hit compound.
- The most promising analogues showed a binding preference for CDK2/cyclin complexes over free CDK2 .
Analogue | Binding Affinity (Kd) | Inhibition Activity |
---|---|---|
Compound 53 | Better than hit compound | Improved by 3-fold |
Compound 59 | Better than hit compound | Improved by up to 10-fold |
Mechanistic Insights
The mechanism underlying the anticancer effects of compound 1 involves modulation of apoptotic pathways and interference with cell cycle progression. Specifically, it was shown to downregulate Bcl-2 and upregulate Bax expression levels in treated cancer cells, leading to increased apoptosis rates.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities which can be categorized as follows:
Anticancer Activity
Several studies have highlighted the potential of indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation. For example:
- FGFR Inhibition : Li et al. designed a series of 1H-indazol-3-amine derivatives that showed promising FGFR1 inhibitory activity with an IC50 value as low as 2.9 nM . Another study by Zhao et al. reported that certain indazole derivatives exhibited significant inhibition against FGFR1 with IC50 values around 30.2 nM .
Opioid Receptor Modulation
Research has indicated that 1H-indazole derivatives could serve as novel μ-opioid receptor (MOR) agonists. A study found that specific indazole compounds demonstrated analgesic effects while minimizing adverse effects typically associated with opioid medications .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Indazole derivatives have also been investigated for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Qian et al. reported that some synthesized indazole compounds exhibited remarkable IDO inhibitory activities with IC50 values around 5.3 μM .
Case Studies and Findings
Recent research has provided valuable insights into the structure-activity relationships (SAR) of indazole derivatives:
Compound | Activity | IC50 Value | Notes |
---|---|---|---|
6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 Inhibitor | 15.0 nM | Good enzymatic inhibition |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 Inhibitor | 30.2 nM | Potent activity in enzymatic assays |
Compound derived from indazole scaffold | IDO Inhibitor | 5.3 μM | Effective interaction with heme iron |
Properties
IUPAC Name |
3,6,6-trimethyl-1-phenyl-7H-indazole-4,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-13-12(9-16(2,3)15(20)14(13)19)18(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUAMDYNAIITCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=O)C(C2)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367043 | |
Record name | 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53828-56-1 | |
Record name | 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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